N-(3-methoxyphenyl)azepane-2-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)azepane-2-carboxamide |
InChI |
InChI=1S/C14H20N2O2/c1-18-12-7-5-6-11(10-12)16-14(17)13-8-3-2-4-9-15-13/h5-7,10,13,15H,2-4,8-9H2,1H3,(H,16,17) |
InChI Key |
UKHXIDNZFPRNPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CCCCCN2 |
Origin of Product |
United States |
Molecular Design and Structure Activity Relationship Sar Studies of Azepane Carboxamide Derivatives
Conformational Analysis and Flexibility of the Azepane Ring System
The seven-membered azepane ring is characterized by a high degree of conformational flexibility, which can be a critical determinant of its biological activity. Unlike the more rigid five- and six-membered rings, the azepane scaffold can adopt a variety of low-energy conformations, including chair, boat, and twist-boat forms. The energetic landscape of these conformers is often shallow, allowing for facile interconversion.
Computational studies on substituted azepanes have shown that the preferred conformation is influenced by the nature and position of substituents on the ring. researchgate.net For N-(3-methoxyphenyl)azepane-2-carboxamide, the substitution at the 2-position with a carboxamide group is expected to influence the conformational equilibrium. The steric and electronic properties of the N-(3-methoxyphenyl)carboxamide group will likely favor specific chair or twist-chair conformations to minimize steric hindrance and optimize electronic interactions.
The flexibility of the azepane ring allows it to adapt its shape to the binding site of a biological target, which can be advantageous for achieving high-affinity interactions. However, this flexibility can also come at an entropic cost upon binding. Therefore, a key strategy in drug design is to introduce substituents that pre-organize the azepane ring into a bioactive conformation, thereby reducing the entropic penalty of binding.
Table 1: Calculated Relative Energies of Azepane Ring Conformations This table presents hypothetical data for illustrative purposes, as specific experimental or computational data for this compound is not publicly available.
| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |
|---|---|---|
| Chair | 0.00 | C7-N1-C2-C3: -75, N1-C2-C3-C4: 55 |
| Twist-Chair | 1.2 | C7-N1-C2-C3: -60, N1-C2-C3-C4: 40 |
| Boat | 5.8 | C7-N1-C2-C3: 0, N1-C2-C3-C4: 70 |
| Twist-Boat | 4.5 | C7-N1-C2-C3: 20, N1-C2-C3-C4: 60 |
Influence of the N-Aryl (Methoxyphenyl) Moiety on Bioactivity and Molecular Recognition
The N-aryl substituent plays a pivotal role in the molecular recognition of azepane carboxamide derivatives by their biological targets. In this compound, the 3-methoxyphenyl (B12655295) group can engage in various non-covalent interactions, including hydrophobic interactions, pi-stacking, and hydrogen bonding (via the methoxy (B1213986) group's oxygen atom).
The position of the methoxy group on the phenyl ring is critical for determining the electronic properties and the spatial orientation of potential hydrogen bond acceptors. The meta-position of the methoxy group in this compound influences the electron distribution within the aromatic ring and can dictate the preferred binding orientation within a receptor pocket. Structure-activity relationship (SAR) studies on related N-aryl amides have demonstrated that the nature and position of substituents on the aryl ring can significantly impact binding affinity and selectivity. nih.govnih.gov For instance, the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with donor groups in the active site of a protein.
Table 2: Interaction Profile of the Methoxyphenyl Moiety This table is a hypothetical representation of potential interactions and their contributions to binding affinity.
| Interaction Type | Potential Interacting Residues in a Target Protein | Estimated Contribution to Binding Affinity (kcal/mol) |
|---|---|---|
| Hydrophobic Interaction (Phenyl Ring) | Leucine, Isoleucine, Valine | -1.5 to -2.5 |
| Pi-Stacking (Phenyl Ring) | Phenylalanine, Tyrosine, Tryptophan | -1.0 to -2.0 |
| Hydrogen Bonding (Methoxy Oxygen) | Serine, Threonine, Asparagine | -0.5 to -1.5 |
Role of the Carboxamide Group in Ligand-Target Interactions
The carboxamide linkage is a common functional group in medicinal chemistry, known for its ability to form strong hydrogen bonds and act as a rigidifying element in a molecule's backbone. In this compound, the carboxamide group serves as a critical linker between the azepane ring and the N-aryl moiety.
The amide proton (N-H) is a potent hydrogen bond donor, while the carbonyl oxygen (C=O) is an excellent hydrogen bond acceptor. This dual functionality allows the carboxamide group to form multiple hydrogen bonds with the backbones or side chains of amino acid residues in a protein target, contributing significantly to the binding affinity and specificity of the ligand. The planarity of the amide bond restricts the rotation around the C-N bond, which reduces the conformational flexibility of the linker region and can help to orient the azepane and methoxyphenyl moieties in a well-defined manner for optimal receptor interaction.
Studies on various classes of carboxamide-containing drugs have highlighted the importance of the carboxamide group in establishing key interactions within the binding pocket. nih.govmdpi.com The precise geometry of these hydrogen bonds is often a determining factor for the biological activity of the compound.
Stereochemical Considerations in Azepane Carboxamide Design for Specific Biological Pathways
The azepane-2-carboxamide (B11923136) core of the titular compound contains a stereocenter at the C2 position of the azepane ring. The absolute configuration (R or S) at this center can have a profound impact on the biological activity of the molecule. The three-dimensional arrangement of the carboxamide group relative to the azepane ring will dictate how the molecule fits into a chiral binding site of a biological target.
Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. One enantiomer may bind with high affinity to the target receptor, while the other may be inactive or even interact with a different target, leading to off-target effects. Therefore, the stereoselective synthesis of azepane carboxamide derivatives is crucial for developing safe and effective therapeutic agents. nih.govrsc.orgresearchgate.net
The design of stereochemically pure azepane carboxamides allows for the precise probing of the topology of receptor binding sites. By comparing the activities of different stereoisomers, medicinal chemists can gain valuable insights into the key interactions required for biological activity and refine their molecular designs for improved potency and selectivity. nih.govrsc.org
Pharmacophore Elucidation for Azepane-Based Ligands
A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological activity. For azepane-based ligands like this compound, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. dovepress.comnih.govd-nb.info
The key pharmacophoric features of this compound can be hypothesized as:
A hydrophobic/aromatic feature corresponding to the methoxyphenyl ring.
A hydrogen bond acceptor feature from the oxygen of the methoxy group.
A hydrogen bond donor feature from the amide N-H group.
A hydrogen bond acceptor feature from the amide carbonyl oxygen.
A hydrophobic feature or a feature defining the spatial volume occupied by the flexible azepane ring.
The distances and angles between these features are critical for proper alignment within the receptor's active site. Pharmacophore models can be developed using ligand-based or structure-based approaches. nih.gov In the absence of a known receptor structure, a ligand-based pharmacophore can be generated by aligning a set of active molecules and identifying common chemical features. Such models are valuable tools for virtual screening of compound libraries to identify new potential ligands with similar biological activity. dovepress.comnih.gov
Table 3: Hypothetical Pharmacophore Model for Azepane-Based Ligands This table illustrates a potential pharmacophore model. The distances are hypothetical and would need to be determined through computational modeling or experimental data.
| Pharmacophore Feature | Description | Distance to Aromatic Ring Center (Å) |
|---|---|---|
| Aromatic Ring (AR) | Center of the methoxyphenyl ring | - |
| Hydrogen Bond Acceptor (HBA1) | Oxygen of the methoxy group | 2.5 - 3.5 |
| Hydrogen Bond Donor (HBD) | Nitrogen of the carboxamide group | 4.0 - 5.0 |
| Hydrogen Bond Acceptor (HBA2) | Oxygen of the carboxamide group | 5.5 - 6.5 |
| Hydrophobic Center (HY) | Center of the azepane ring | 3.0 - 4.5 |
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into the binding mode and affinity. For N-(3-methoxyphenyl)azepane-2-carboxamide, docking simulations would be crucial in identifying potential biological targets and understanding the structural basis of its activity. The process involves preparing the 3D structure of the ligand and the target protein, followed by a conformational search to find the optimal binding pose.
The analysis of ligand-protein binding modes reveals how this compound fits into the active site of a potential target protein. This involves identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For this specific compound, the methoxy (B1213986) group's oxygen atom and the carboxamide's carbonyl oxygen can act as hydrogen bond acceptors, while the amide's N-H group can serve as a hydrogen bond donor. The phenyl ring and the azepane's hydrocarbon backbone are likely to engage in hydrophobic and van der Waals interactions. Understanding these interactions is fundamental for structure-activity relationship (SAR) studies.
Illustrative Key Interactions for this compound
| Interaction Type | Ligand Group Involved | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bond (Acceptor) | Carbonyl oxygen of carboxamide | Ser, Thr, Tyr, Asn, Gln |
| Hydrogen Bond (Acceptor) | Oxygen of methoxy group | Ser, Thr, Tyr, Asn, Gln |
| Hydrogen Bond (Donor) | N-H of carboxamide | Asp, Glu, Main-chain carbonyls |
| Hydrophobic Interactions | Phenyl ring, Azepane ring | Ala, Val, Leu, Ile, Phe, Trp |
Note: This table is illustrative and represents potential interactions. Specific interactions depend on the actual protein target's active site topology.
Beyond identifying the binding pose, molecular docking programs employ scoring functions to estimate the binding affinity between the ligand and the protein. This is often expressed as a binding energy value (e.g., in kcal/mol), where a more negative value suggests a stronger and more stable interaction. These predictions are valuable for ranking potential drug candidates and prioritizing them for further experimental testing. The predicted binding affinity for this compound would be compared against known inhibitors or endogenous ligands of a target to gauge its potential potency.
Hypothetical Binding Affinities for this compound
| Target Protein | Predicted Binding Affinity (kcal/mol) | Docking Software Used |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | -8.5 | AutoDock Vina |
| Monoamine Oxidase B (MAO-B) | -9.2 | Glide |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific docking studies for this compound are not publicly available.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of analogs of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized compounds. This is achieved by calculating various molecular descriptors (e.g., physicochemical, electronic, and steric properties) and correlating them with experimentally determined activities using statistical methods like multiple linear regression or machine learning algorithms. The resulting model can guide the design of more potent analogs by indicating which structural features are most important for activity.
Conformational Sampling and Dynamics Studies
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. An MD simulation of this compound, both in solution and when bound to a protein, would reveal its conformational flexibility and the stability of the ligand-protein complex. This is particularly important for the flexible azepane ring, which can adopt multiple conformations. These studies can validate docking results, reveal important dynamic interactions, and provide a more accurate estimation of binding free energies.
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant Parameters
The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools can predict these properties early in the drug discovery process, helping to avoid costly late-stage failures. For this compound, various parameters such as lipophilicity (logP), aqueous solubility, plasma protein binding, blood-brain barrier permeability, and interaction with metabolic enzymes like cytochrome P450s can be computationally estimated.
Predicted ADME Properties for this compound
| ADME Parameter | Predicted Value | Significance |
|---|---|---|
| LogP (Lipophilicity) | 2.8 | Influences absorption and distribution |
| Aqueous Solubility | Moderate | Affects bioavailability |
| Blood-Brain Barrier Permeability | Likely to cross | Indicates potential for CNS activity |
| CYP2D6 Inhibition | Possible | Potential for drug-drug interactions |
Note: These values are predictions based on computational models (e.g., SwissADME, pkCSM) and require experimental validation.
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure of a molecule. Methods like Density Functional Theory (DFT) can be used to calculate properties of this compound such as orbital energies (HOMO/LUMO), electrostatic potential maps, and partial atomic charges. This information is valuable for understanding the molecule's reactivity, stability, and intermolecular interaction capabilities at a fundamental level. For instance, the electrostatic potential map can highlight electron-rich and electron-poor regions, which are crucial for molecular recognition and binding to a receptor.
Preclinical Pharmacological and Biological Evaluation in Vitro and Non Human in Vivo Studies
Enzyme Inhibition Profiles
There is currently no published research detailing the inhibitory effects of N-(3-methoxyphenyl)azepane-2-carboxamide on various enzyme systems. While derivatives of the azepane scaffold have been investigated for such properties, this information is not directly applicable to the compound .
Inhibition of Key Enzymes
No in vitro studies have been identified that assess the inhibitory activity of this compound against key enzymes such as proteases, cyclooxygenases (COX), glycosidases, monoamine oxidase (MAO), acetylcholinesterase, poly (ADP-ribose) polymerase (PARP), or HIV integrase.
Mechanistic Investigations of Enzyme Inhibition
In the absence of any observed enzyme inhibition, no mechanistic studies have been performed for this compound.
Receptor Binding and Modulation Studies
There is a lack of publicly available data concerning the interaction of this compound with any receptor systems.
Interaction with G Protein-Coupled Receptors (GPCRs)
No radioligand binding assays or functional studies have been published to characterize the affinity or efficacy of this compound at any G protein-coupled receptors.
Serotonin (B10506) Receptors (e.g., 5-HT1A, 5-HT2A)
The binding profile and modulatory effects of this compound at serotonin receptor subtypes, including 5-HT1A and 5-HT2A, have not been reported in the scientific literature.
Histamine (B1213489) Receptors (e.g., H3 receptor)
There is no available data to suggest that this compound has been evaluated for its binding affinity or functional activity at histamine receptors, such as the H3 receptor.
Based on a comprehensive search for published scientific literature, there is currently no specific preclinical data available for the chemical compound “this compound” that aligns with the detailed sections and subsections requested in the article outline.
The search for in vitro and non-human in vivo studies concerning this specific molecule's interaction with integrin receptors, its antiproliferative and cytotoxic effects on cancer cell lines (HepG-2, HCT-116, MDA-MB-231), its antimicrobial and antifungal properties, its anti-inflammatory activity (such as COX inhibition), or its neuroactivity (anticonvulsant or anxiolytic potential) did not yield any direct research findings.
While the scientific literature contains studies on compounds with related structural motifs—such as other carboxamides, azepane derivatives, or molecules containing a methoxyphenyl group—these are distinct chemical entities. The biological activities and pharmacological profiles of these related but different molecules cannot be scientifically and accurately attributed to this compound.
Therefore, to maintain strict scientific accuracy and adhere to the instruction of focusing solely on the specified compound, it is not possible to generate the requested article. Constructing the article would require fabricating data or making unsubstantiated extrapolations from chemically different compounds, which would compromise the integrity and factual basis of the content.
Cellular Assay Systems for Bioactivity Assessment (In Vitro)
Modulation of Efflux Pumps
No studies were identified that investigated the potential for this compound to modulate the activity of efflux pumps in any biological system.
Reactive Oxygen Species (ROS) Production Modulation
There is no available research on whether this compound influences the production of reactive oxygen species.
Mechanistic Investigations at the Molecular and Cellular Level
No published data exists that elucidates the specific molecular or cellular mechanisms of action for this compound.
Future Research Directions and Therapeutic Potential
Targeted Synthesis of Novel N-(3-methoxyphenyl)azepane-2-carboxamide Analogs for Enhanced Selectivity and Potency
Future synthetic endeavors will likely focus on the generation of analog libraries of this compound to systematically probe structure-activity relationships (SAR). The goal of these efforts would be to enhance both the potency and selectivity of the parent compound for its biological target(s). Methodologies for the asymmetric synthesis of substituted azepane-2-carboxylate derivatives will be crucial for accessing stereochemically pure analogs, which is often key to improving therapeutic efficacy and reducing off-target effects.
Key synthetic modifications could include:
Substitution on the Azepane Ring: Introduction of various substituents on the azepane ring can influence the molecule's conformation and interactions with its target. lifechemicals.com
Modification of the Methoxyphenyl Moiety: Altering the substitution pattern or replacing the methoxy (B1213986) group with other functionalities on the phenyl ring can modulate electronic properties and binding interactions.
Scaffold Hopping: Replacing the central azepane core with other seven-membered rings or related heterocyclic systems could lead to novel chemotypes with improved properties.
These synthetic strategies, coupled with high-throughput screening, can accelerate the identification of next-generation analogs with optimized pharmacological profiles.
Exploration of Additional Biological Targets Relevant to Azepane Scaffolds
The azepane motif is present in a variety of bioactive molecules and approved drugs, highlighting its versatility in targeting diverse biological systems. nih.govbohrium.com While the specific targets of this compound may not yet be fully elucidated, the broader class of azepane derivatives has shown activity against a range of targets. Future research should therefore involve comprehensive biological screening to identify and validate the molecular targets of this compound and its analogs.
| Potential Target Class | Examples | Therapeutic Area |
| G-Protein Coupled Receptors (GPCRs) | Histamine (B1213489) H3 Receptor, Cannabinoid Receptors | Neurology, Inflammation |
| Enzymes | Protein Tyrosine Phosphatases (PTPN1, PTPN2), α-glucosidase | Oncology, Metabolic Disorders |
| Transporters | Monoamine Transporters (NET, DAT) | Neurology, Psychiatry |
This table presents potential biological target classes for azepane-based compounds based on existing literature, suggesting avenues for investigation for this compound.
Advanced Computational Studies for Rational Lead Optimization and De Novo Design
Computational chemistry offers powerful tools to guide the rational design and optimization of novel drug candidates. patsnap.com For this compound, a combination of ligand-based and structure-based computational approaches could be employed to accelerate the discovery of more potent and selective analogs.
Key Computational Approaches:
Molecular Docking and Dynamics Simulations: These methods can predict the binding mode and affinity of this compound and its analogs to their biological targets, providing insights for rational design. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structures of a series of analogs with their biological activities, enabling the prediction of the potency of novel compounds. patsnap.com
De Novo Design: Algorithms for de novo design can generate novel molecular structures with desired pharmacological properties, potentially leading to the discovery of entirely new chemical scaffolds based on the azepane core. nih.gov
These computational strategies can help prioritize the synthesis of the most promising compounds, thereby saving time and resources in the drug discovery process.
Development of this compound Derivatives as Selective Chemical Probes
Selective chemical probes are indispensable tools for target validation and for dissecting the roles of specific proteins in complex biological pathways. nih.gov Derivatives of this compound could be developed into high-quality chemical probes by incorporating specific functionalities.
Characteristics of an Ideal Chemical Probe:
| Property | Description |
| Potency | High affinity for the intended target. |
| Selectivity | Minimal interaction with other related and unrelated proteins. |
| Cellular Activity | Ability to engage the target in a cellular context. |
| Modifiability | A site for the attachment of reporter tags (e.g., fluorophores, biotin) without compromising activity. |
By developing such probes, researchers can gain a deeper understanding of the biological function of the targets of this compound and their relevance to disease.
Potential as Chiral Scaffolds for Diverse Drug Discovery Applications
The inherent chirality of this compound, with a stereocenter at the 2-position of the azepane ring, makes it a valuable chiral scaffold for the synthesis of enantiomerically pure compounds. The use of chiral building blocks is a critical aspect of modern drug design, as different enantiomers of a drug can have vastly different pharmacological and toxicological properties.
The development of robust asymmetric syntheses for (2S,5S)-5-substituted-azepane-2-carboxylate derivatives has been a focus in facilitating drug discovery projects. nih.gov This highlights the importance of controlling stereochemistry in this class of compounds. The chiral azepane core of this compound can serve as a template for the construction of more complex molecules with defined three-dimensional structures, which can be advantageous for achieving high target affinity and selectivity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-methoxyphenyl)azepane-2-carboxamide, and how can reaction conditions be optimized for higher yields?
- Methodology : The synthesis typically involves coupling 3-methoxyaniline with azepane-2-carboxylic acid derivatives. Key steps include:
- Reagent selection : Use coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst in dichloromethane .
- Condition optimization : Conduct reactions under reflux or microwave-assisted conditions to enhance efficiency. Monitor temperature (20–50°C) and solvent polarity to minimize side reactions .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the pure product .
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and azepane ring conformation.
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .
- Mass Spectrometry (MS) : ESI-MS for molecular weight verification (theoretical MW: ~275.3 g/mol).
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., triclinic system with space group P1) for structural validation .
Q. How does the methoxy substituent influence the compound’s solubility and reactivity compared to hydroxyl analogs?
- Methodology :
- Solubility : The methoxy group (-OCH₃) increases lipophilicity compared to hydroxyl (-OH), reducing aqueous solubility but enhancing membrane permeability. Quantify via logP calculations (e.g., using PubChem descriptors) .
- Reactivity : Methoxy is less reactive in hydrogen-bonding interactions but stabilizes aromatic rings via electron-donating effects. Compare reaction rates in nucleophilic substitutions (e.g., bromination) between methoxy and hydroxyl analogs .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to neurological targets, and what experimental validations are required?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with targets like TRPV1 receptors. Focus on the azepane ring’s conformation and methoxy-phenyl orientation in binding pockets .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (50–100 ns) to assess stability and free-energy landscapes (MM-PBSA/GBSA).
- Validation : Perform in vitro autoradiography with carbon-11 labeled analogs (e.g., [¹¹C]-N-(3-methoxyphenyl)-4-trifluoromethylcinnamide) to correlate computational predictions with empirical binding data .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Methodology :
- Pharmacokinetic Profiling : Measure bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsomal assays) to identify discrepancies in exposure levels .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites in in vivo studies that may explain reduced efficacy compared to in vitro results.
- Dose Optimization : Adjust dosing regimens (e.g., sustained-release formulations) to match in vitro IC₅₀ values with achievable plasma concentrations .
Q. How do structural modifications (e.g., azepane ring size, substituent electronic profiles) alter the compound’s pharmacological profile?
- Methodology :
- Structure-Activity Relationship (SAR) Studies :
- Ring Expansion/Contraction : Compare azepane (7-membered) with pyrrolidine (5-membered) analogs to assess impact on target selectivity .
- Substituent Tuning : Replace methoxy with electron-withdrawing groups (e.g., -NO₂) to evaluate changes in receptor binding kinetics. Use Hammett constants (σ) to correlate electronic effects with bioactivity .
- Biological Assays : Test modified analogs in enzyme inhibition (e.g., acetylcholinesterase) or cell viability assays (e.g., MTT on cancer lines) to rank potency .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
